
CW069
Descripción general
Descripción
CW069 es un compuesto químico conocido por su función como inhibidor alostérico de la proteína motora de microtúbulos HSET (tejido embrionario del bazo humano). Tiene una concentración inhibitoria (IC50) de 75 micromolares. Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para atacar las células cancerosas con centrosomas supernumerarios, lo que lleva a la mitosis multipolar y la muerte celular subsiguiente .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CW069 implica un enfoque sintético convergente, que incluye múltiples pasos para lograr el producto final. Los pasos clave implican la formación de un intermedio bencilamino-fenilpropanilo, seguido de su acoplamiento con un derivado del ácido yodobenzoico. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y las reacciones se llevan a cabo bajo temperaturas controladas y atmósferas inertes .
Métodos de Producción Industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas estrictas de control de calidad para garantizar la consistencia entre los lotes. El uso de sistemas automatizados de síntesis y purificación sería esencial para lograr la escala y la eficiencia requeridas .
Análisis De Reacciones Químicas
Mechanism of HSET Inhibition
CW069 acts as an allosteric inhibitor by binding to the loop 5 cleft of HSET's motor domain. Key molecular interactions include:
- Hydrogen bonding between the carboxylate group of this compound and Arg521/backbone residues (Gly423, Leu517)
- Cation-π interaction between Arg521 and this compound's phenyl group
- Steric hindrance preventing ATP binding in the HSET catalytic pocket
This binding induces conformational changes that reduce HSET's microtubule-sliding activity by >80% at 100 μM concentrations .
Biochemical Activity Profile
Parameter | Value (Mean ± SD) | Selectivity vs KSP | Source |
---|---|---|---|
IC₅₀ (HSET inhibition) | 75 ± 20 μM | >10-fold | |
EC₅₀ (Multipolar mitosis) | 50 μM | Cancer-cell specific | |
Lipinski Rule Compliance | 0 violations | - |
The compound shows time-dependent inhibition kinetics with K<sub>i</sub> = 38 μM, demonstrating progressive HSET motor domain obstruction .
Cancer Cell-Specific Effects
This compound induces multipolar mitoses exclusively in cells with supernumerary centrosomes through:
- Centrosome declustering
- Apoptosis potentiation
Pharmacological Synergy Data
Cell Line | Treatment | Viability Reduction | Apoptosis Induction |
---|---|---|---|
PC3-DR (Prostate) | This compound + Docetaxel | 78% ↓ | 4.2-fold ↑ |
BT549 (Breast) | This compound monotherapy | 65% ↓ | 3.1-fold ↑ |
RWPE-1 (Normal) | This compound 100 μM | <15% ↓ | NS |
NS = Not statistically significant
Structural-Activity Relationship
Key modifications impacting efficacy:
- Carboxylate group : Removal reduces HSET binding affinity by 90%
- Cyclohexyl moiety : Optimal 4-substitution position for allosteric pocket fit
- Stereochemistry : (R)-enantiomer shows 40% higher activity than (S)-form
The molecular weight (278.3 g/mol) and logP (1.8) comply with drug-likeness criteria, enabling cellular penetration .
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
One of the most significant applications of CW069 is in the treatment of prostate cancer, especially in overcoming resistance to docetaxel (DTX). In studies involving DTX-resistant prostate cancer cell lines (DU145 and C4-2), this compound was shown to resensitize these cells to DTX treatment.
- Study Findings :
- Cell Viability : this compound treatment significantly reduced cell viability in both parental and DTX-resistant cell lines. The combination of DTX and this compound was more effective than either agent alone, suggesting a synergistic effect .
- Apoptosis Induction : The combination therapy led to a marked increase in apoptotic cell death compared to DTX alone .
Cell Line | Treatment | IC50 (μM) |
---|---|---|
DU145 | DTX + this compound | 0.45 |
C4-2 | DTX + this compound | 0.46 |
DTX alone | DTX-resistant cells | High |
Combination Therapy with Chemotherapeutics
This compound has been explored as part of combination therapy regimens to enhance the efficacy of existing chemotherapeutics. The synergistic effects observed when combining this compound with docetaxel indicate its potential to improve patient outcomes in chemoresistant cancers.
- Synergistic Effect : Studies demonstrated that the combination index (CI) for DTX and this compound was less than one, indicating a synergistic interaction .
Potential Applications Beyond Cancer
While much of the current research focuses on cancer treatment, there is potential for broader applications of this compound:
- Neurodegenerative Diseases : Given its role in microtubule dynamics, there may be implications for using this compound in diseases characterized by microtubule dysfunction.
- Cellular Biology Research : As a tool for studying kinesin function and microtubule dynamics, this compound can aid in understanding fundamental cellular processes.
Case Study 1: Overcoming Docetaxel Resistance
In a controlled laboratory study, researchers treated DTX-resistant prostate cancer cell lines with varying concentrations of this compound alongside docetaxel. The results indicated that:
- Cell viability decreased significantly with the combination therapy.
- Apoptosis assays confirmed higher rates of cell death in treated groups compared to controls.
Case Study 2: Selective Toxicity
In experiments comparing normal prostate epithelial cells (RWPE-1) with cancerous lines, it was found that:
Mecanismo De Acción
CW069 ejerce sus efectos uniéndose a la proteína motora de microtúbulos HSET, inhibiendo así su función. Esta inhibición interrumpe la agrupación normal de los centrosomas supernumerarios en las células cancerosas, lo que lleva a la formación de husos multipolares durante la mitosis. Como resultado, las células afectadas experimentan anafase multipolar y la muerte celular subsiguiente. Los objetivos moleculares de this compound incluyen el grupo guanidinio de la arginina 521 en HSET, que forma un enlace de hidrógeno altamente favorable con el grupo carboxilato de this compound .
Comparación Con Compuestos Similares
CW069 es único en su selectividad para HSET sobre otras proteínas motoras de kinesina como KSP (proteína del huso de kinesina). Esta selectividad se atribuye a las interacciones específicas entre this compound y el grupo guanidinio de la arginina 521 en HSET. Compuestos similares incluyen otros inhibidores de HSET, como AZ82 y SR31527, que también se dirigen a la misma proteína pero pueden diferir en sus afinidades de unión y selectividades .
Lista de Compuestos Similares
- AZ82
- SR31527
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las posibles aplicaciones terapéuticas .
Actividad Biológica
CW069 is a selective allosteric inhibitor of the kinesin motor protein HSET (KIFC1), which plays a crucial role in microtubule dynamics and mitotic spindle assembly. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to disrupt centrosome clustering in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell division, and relevant case studies.
This compound functions as an allosteric inhibitor, selectively targeting HSET with an IC50 value of approximately 75 μM . The binding of this compound to HSET is characterized by:
- Hydrogen Bonding : A stable hydrogen bond is formed between the carboxylate group of this compound and the guanidinium group of Arg521 in HSET.
- Cation-π Interaction : An interaction occurs between the phenyl group of this compound and the side chain of Arg521, which is critical for the selectivity of the inhibitor .
These interactions lead to conformational changes in HSET that inhibit its motor activity, ultimately affecting microtubule organization during cell division.
Effects on Cell Division
Research indicates that this compound significantly alters spindle formation in various cancer cell lines. Notable findings include:
- Multipolar Spindle Formation : In N1E-115 neuroblastoma cells, treatment with this compound resulted in increased multipolar spindle formation due to impaired centrosome clustering .
- Induction of Apoptosis : At higher concentrations (200 μM), this compound induced multipolar anaphase formation and apoptosis in N1E-115 cells .
- Impact on Breast Cancer Cells : In MDA-MB-231 and BT549 breast cancer cells, this compound also led to significant increases in multipolar spindles, suggesting a common mechanism across different cancer types .
Case Study 1: Neuroblastoma Cells
A study demonstrated that treatment with this compound resulted in:
- Increased Multipolar Spindles : Observations showed a marked increase in multipolar spindles compared to untreated controls.
- Cell Cycle Arrest : The presence of multipolar spindles led to cell cycle arrest at metaphase, indicating disrupted mitotic progression.
Case Study 2: Breast Cancer Cells
In another study focusing on breast cancer:
- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, correlating with the induction of multipolar spindles.
- Mechanistic Insights : Further analysis revealed that the inhibition of HSET led to chromosomal instability, a hallmark of cancer progression.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Cell Line | Concentration (μM) | Effect on Spindle Formation | Induction of Apoptosis |
---|---|---|---|
N1E-115 | 75 | Increased multipolar spindles | Yes |
MDA-MB-231 | 75 | Increased multipolar spindles | Yes |
BT549 | 75 | Increased multipolar spindles | Yes |
Propiedades
IUPAC Name |
2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIXDXDSUBHIU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?
A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []
Q2: Does this compound show efficacy against a broad range of cancer types?
A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []
Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?
A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []
Q4: Are there any known limitations or challenges associated with this compound?
A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.